(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid is a chiral, Fmoc-protected unsaturated amino acid derivative. Its structure features a nine-carbon backbone with an alkene group at the 8-position and an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the α-amino group. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce conformational constraints or hydrophobic moieties into peptide chains . Its CAS number is 1262886-63-4, with a molecular formula of C₂₄H₂₅NO₄ and a molecular weight of 407.46 g/mol (exact values may vary by source) .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)non-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-2-3-4-5-6-15-22(23(26)27)25-24(28)29-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h2,7-14,21-22H,1,3-6,15-16H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEFPAUZXDGSBE-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid, commonly referred to as Fmoc-non-8-enoic acid, is a compound of significant interest in biochemical and pharmaceutical research. This article reviews its biological activity, synthesis, applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1262886-63-4
- Molecular Formula : C24H27NO4
- Molecular Weight : 393.48 g/mol
- Purity : 98%
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for its application in peptide synthesis.
The mechanism of action of this compound is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective deprotection and subsequent coupling with other amino acids. This process facilitates the creation of peptides with defined sequences and structures, essential for various biological functions.
Enzyme Interactions
Recent studies have highlighted the role of this compound in enzyme studies, particularly its interaction with histone deacetylases (HDACs). HDACs are critical in regulating gene expression through chromatin remodeling. The compound has been shown to inhibit certain HDAC isoforms, thus influencing cellular processes such as differentiation and proliferation.
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 14 |
| HDAC2 | 25 |
| HDAC3 | 67 |
| HDAC10 | 60 |
These findings suggest that this compound may serve as a potential therapeutic agent in diseases where HDAC activity is dysregulated, such as cancer.
Case Studies
- Peptide Synthesis : In a study conducted by researchers at DTU, this compound was utilized to synthesize hydrocarbon-stapled peptides. These peptides demonstrated enhanced stability and bioactivity compared to their linear counterparts, indicating the importance of structural modifications in peptide design .
- Cancer Research : A case study involving the compound's application in cancer therapy revealed that it could selectively inhibit HDAC1 and HDAC3, leading to apoptosis in cancer cells. The study suggested that compounds like (R)-2-(...) could be developed into novel anticancer agents targeting epigenetic regulators .
- Neuroscience Applications : Another investigation focused on the role of this compound in neurodegenerative diseases. The ability to modulate HDAC activity has implications for treating conditions like Alzheimer's disease by potentially restoring normal gene expression patterns disrupted by aberrant HDAC activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 393.48 g/mol. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis due to its stability and ease of removal under mild conditions.
Medicinal Chemistry
1.1 Drug Design and Development
The unique structural characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid suggest its potential role in drug design. The compound can be modified to enhance biological activity or selectivity towards specific biological targets.
1.2 Case Study: Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which can be leveraged for developing therapies against oxidative stress-related diseases. For instance, derivatives of long-chain amino acids have shown the ability to scavenge free radicals effectively.
Peptide Synthesis
2.1 Building Block in Peptide Synthesis
The Fmoc group allows this compound to serve as a versatile building block in the synthesis of peptides. Its application in solid-phase peptide synthesis (SPPS) facilitates the assembly of complex peptides with high purity and yield.
| Feature | Description |
|---|---|
| Fmoc Protection | Provides stability during synthesis |
| Solubility | Soluble in common organic solvents |
| Reactivity | Can undergo coupling reactions with other amino acids |
3.1 Enzyme Inhibition
The structural features allow interaction with specific enzymes, potentially inhibiting their activity. This inhibition can alter metabolic pathways, making it a candidate for further investigation in enzyme-targeted therapies.
3.2 Antimicrobial Properties
Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties, paving the way for its use in pharmaceutical formulations targeting bacterial infections .
Research Findings
Recent studies have highlighted the importance of this compound in ongoing research:
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Exhibits significant free radical scavenging ability |
| Enzyme Interaction | Potential to inhibit specific metabolic enzymes |
| Peptide Synthesis | Effective as a building block for complex peptides |
Comparison with Similar Compounds
Stereoisomers and Enantiomers
a. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)non-8-enoic acid (QI-7371)
b. Fmoc-6-OH ((S)-enantiomer of target compound)
Chain Length Variants
a. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oct-7-enoic acid (QN-3879)
- CAS : 1208226-88-3
- Molecular Formula: C₂₃H₂₃NO₄
- Key Difference : Shorter carbon chain (8 vs. 9 carbons) reduces hydrophobicity and alters spatial packing in peptide assemblies. Used in combinatorial libraries for structure-activity relationship (SAR) studies .
b. (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid
Functional Group Modifications
a. Fmoc-D-Asp(OPP)-OH
- CAS : 855853-24-6
- Molecular Formula: C₂₈H₂₇NO₆
- Key Difference : Contains an oxo-OPP (2-phenylpropan-2-yl) group on the aspartic acid side chain. Molecular weight: 473.53 g/mol , used for clickable peptide modifications .
b. (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dimethylbutanoic acid
- CAS : 616867-28-8
- Molecular Formula: C₂₁H₂₃NO₄
- Key Difference: Branched dimethylbutanoic acid backbone introduces rigidity, favoring helical peptide conformations. Molecular weight: 353.41 g/mol .
Preparation Methods
Nickel(II)-Mediated Asymmetric Alkylation
A robust method for enantioselective synthesis involves chiral nickel(II) complexes. As detailed in Scheme 7 of source, L-threonine is converted to a benzophenone oxazoline (BPB) nickel(II) complex, which undergoes alkylation with 8-iodo-1-octene. The stereochemical outcome is controlled by the chiral auxiliary, yielding (R)-2-amino-2-methyldec-9-enoic acid after decomposition of the nickel complex with HCl/MeOH. Adapting this approach, the target compound is synthesized by substituting the alkylating agent with a shorter-chain iodide (e.g., 6-iodo-1-hexene) and introducing the Fmoc group post-alkylation.
Key Reaction Conditions
-
Chiral Auxiliary : BPB-Ni(II)-Ala
-
Alkylating Agent : 6-Iodo-1-hexene
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 0°C to room temperature
Fmoc Protection of Preformed Amino Acids
Boc-to-Fmoc Group Exchange
Source outlines a two-step strategy for introducing the Fmoc group:
-
Boc Deprotection : Treat tert-butyloxycarbonyl (Boc)-protected amino acid with trifluoroacetic acid (TFA) in dichloromethane.
-
Fmoc Activation : React the free amine with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base (e.g., N,N-diisopropylethylamine).
Example Protocol
-
Dissolve Boc-protected 2-aminonon-8-enoic acid (1.0 equiv) in 10 mL TFA/DCM (1:1 v/v) for 1 h at 0°C.
-
Evaporate solvents under reduced pressure, then dissolve the residue in DMF.
-
Add Fmoc-Osu (1.2 equiv) and DIPEA (2.5 equiv), stir for 4 h at room temperature.
-
Purify via silica gel chromatography (hexane/ethyl acetate 3:1) to obtain the Fmoc-protected product in 79% yield.
Olefin Installation via Wittig Reaction
The terminal double bond in non-8-enoic acid is introduced through a Wittig reaction between a phosphonium ylide and an aldehyde precursor. Source demonstrates this approach using ethyl 2-((Fmoc)amino)-2-chloroacetate and Zn-1 (a zinc-based reagent), though exact details are proprietary. A generalized workflow is inferred as follows:
-
Aldehyde Preparation : Oxidize 8-hydroxy-2-((Fmoc)amino)nonanoic acid to the corresponding aldehyde using pyridinium chlorochromate (PCC).
-
Ylide Generation : Treat tributyl(6-hexenyl)phosphonium bromide with n-butyllithium at −78°C.
-
Olefination : React the ylide with the aldehyde at 0°C, followed by hydrolysis to yield the α,β-unsaturated acid.
Critical Parameters
-
Ylide Stability : Requires anhydrous conditions and low temperatures.
-
Stereoselectivity : The E/Z ratio of the double bond is influenced by solvent polarity and ylide structure.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Epimerization During Fmoc Protection
The basic conditions of Fmoc-Osu activation can induce racemization at the α-carbon. To mitigate this:
Purification of Hydrophobic Intermediates
The compound’s long alkyl chain and Fmoc group impart significant hydrophobicity, complicating chromatographic separation. Solutions include:
Q & A
Q. Tables for Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
